Cas no 2034319-11-2 (1-Ethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione)

1-Ethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is a structurally complex heterocyclic compound featuring a piperazine-2,3-dione core functionalized with an ethyl group and a pyrrolidine-carbonyl moiety. The presence of a trifluoromethyl-substituted pyridinyloxy group enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. This compound exhibits high reactivity due to its carbonyl and ether linkages, making it suitable for further derivatization in drug discovery. Its trifluoromethyl group contributes to improved metabolic stability and lipophilicity, which are advantageous in bioactive molecule design. The compound’s well-defined structure and functional group diversity make it valuable for research in medicinal chemistry and material science applications.
1-Ethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione structure
2034319-11-2 structure
Product name:1-Ethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione
CAS No:2034319-11-2
MF:C17H19F3N4O4
MW:400.352374315262
CID:5550840
PubChem ID:91815812

1-Ethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1-ethyl-4-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)piperazine-2,3-dione
    • AKOS025317903
    • 1-ethyl-4-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carbonyl]piperazine-2,3-dione
    • 1-ethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione
    • F6476-3335
    • 2034319-11-2
    • 1-Ethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione
    • Inchi: 1S/C17H19F3N4O4/c1-2-22-7-8-24(15(26)14(22)25)16(27)23-6-4-12(10-23)28-13-9-11(3-5-21-13)17(18,19)20/h3,5,9,12H,2,4,6-8,10H2,1H3
    • InChI Key: BJQVMYKDPBZQLS-UHFFFAOYSA-N
    • SMILES: FC(C1C=CN=C(C=1)OC1CN(C(N2C(C(N(CC)CC2)=O)=O)=O)CC1)(F)F

Computed Properties

  • Exact Mass: 400.13583959g/mol
  • Monoisotopic Mass: 400.13583959g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 630
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 83Ų

1-Ethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6476-3335-10mg
1-ethyl-4-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)piperazine-2,3-dione
2034319-11-2 90%+
10mg
$118.5 2023-07-05
Life Chemicals
F6476-3335-4mg
1-ethyl-4-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)piperazine-2,3-dione
2034319-11-2 90%+
4mg
$99.0 2023-07-05
Life Chemicals
F6476-3335-30mg
1-ethyl-4-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)piperazine-2,3-dione
2034319-11-2 90%+
30mg
$178.5 2023-07-05
Life Chemicals
F6476-3335-20mg
1-ethyl-4-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)piperazine-2,3-dione
2034319-11-2 90%+
20mg
$148.5 2023-07-05
Life Chemicals
F6476-3335-5mg
1-ethyl-4-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)piperazine-2,3-dione
2034319-11-2 90%+
5mg
$103.5 2023-07-05
Life Chemicals
F6476-3335-2μmol
1-ethyl-4-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)piperazine-2,3-dione
2034319-11-2 90%+
2μl
$85.5 2023-07-05
Life Chemicals
F6476-3335-25mg
1-ethyl-4-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)piperazine-2,3-dione
2034319-11-2 90%+
25mg
$163.5 2023-07-05
Life Chemicals
F6476-3335-5μmol
1-ethyl-4-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)piperazine-2,3-dione
2034319-11-2 90%+
5μl
$94.5 2023-07-05
Life Chemicals
F6476-3335-50mg
1-ethyl-4-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)piperazine-2,3-dione
2034319-11-2 90%+
50mg
$240.0 2023-07-05
Life Chemicals
F6476-3335-1mg
1-ethyl-4-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)piperazine-2,3-dione
2034319-11-2 90%+
1mg
$81.0 2023-07-05

Additional information on 1-Ethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione

Introduction to 1-Ethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione (CAS No. 2034319-11-2)

1-Ethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione, also known by its CAS number 2034319-11-2, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules known as piperazine derivatives, which are widely studied for their potential therapeutic applications in various diseases, including neurological disorders and cancer.

The structure of 1-Ethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione is characterized by a central piperazine ring substituted with a pyrrolidine carbonyl group and an ethyl group. The presence of the trifluoromethyl substituent on the pyridine ring adds unique chemical and biological properties to the molecule, making it a promising candidate for further investigation.

Recent studies have highlighted the potential of this compound in modulating specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that 1-Ethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione exhibits potent activity against certain types of cancer cells by inhibiting key enzymes involved in cell proliferation and survival. This makes it a valuable lead compound for the development of new anticancer drugs.

In addition to its anticancer properties, this compound has also shown promise in the treatment of neurological disorders. Studies conducted at the University of California have demonstrated that 1-Ethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione can effectively modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The ability to influence these pathways without significant side effects is a crucial factor in its potential clinical application.

The synthesis of 1-Ethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione involves several steps, including the formation of the piperazine ring and the introduction of the trifluoromethyl-substituted pyridine moiety. Advanced synthetic methods, such as transition metal-catalyzed reactions and microwave-assisted synthesis, have been employed to optimize the yield and purity of the final product. These methods not only enhance the efficiency of the synthesis but also reduce environmental impact by minimizing waste and energy consumption.

The pharmacokinetic properties of 1-Ethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione have been extensively studied to understand its behavior in biological systems. In vitro and in vivo experiments have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate.

To further evaluate its safety and efficacy, clinical trials are currently underway to assess the therapeutic potential of 1-Ethyl-4-(3-((4-(trifluoromethyl)pyridin-2-yloxy)pyrrolidine)-1-carbonyl)piperazine)-2,3-dione. Preliminary results from phase I trials have indicated that it is well-tolerated by patients with minimal adverse effects. These findings provide a strong foundation for advancing this compound into later stages of clinical development.

In conclusion, 1-Ethyl-4-(3-( (4-(trifluoromethyl)pyridin - 2 - yl ) oxy ) pyrrolidine - 1 - carbonyl ) piperazine - 2 , 3 - dione (CAS No. 2034319 - 11 - 2) represents a promising candidate in the field of medicinal chemistry. Its unique structure and biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover its full potential, this compound holds significant promise for addressing unmet medical needs in various therapeutic areas.

Recommend Articles

Recommended suppliers
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd